

Total Synthesis Protocol for Isoapoptolidin: An Application Note

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Compound of Interest

Compound Name: *Isoapoptolidin*

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Abstract

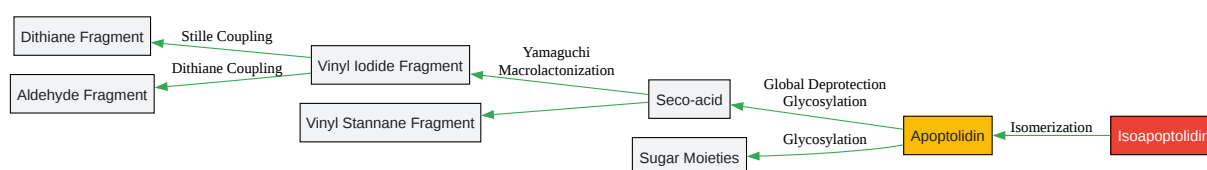
This document provides a detailed protocol for the total synthesis of **isoapoptolidin**, a ring-expanded isomer of the potent apoptotic agent, apoptolidin. The synthesis is achieved through a convergent approach culminating in the formation of apoptolidin, followed by a guided isomerization to yield the target molecule, **isoapoptolidin**. This protocol is based on the seminal total synthesis of apoptolidin by K.C. Nicolaou and coworkers, coupled with reported methods for the isomerization process. Detailed experimental procedures for key transformations, quantitative data where available, and a discussion of the biological context are provided.

Introduction

Apoptolidin is a macrolide natural product that has garnered significant attention due to its selective induction of apoptosis in transformed cells.^[1] Its complex structure, featuring a 20-membered macrolactone, intricate stereochemistry, and appended sugars, has made it a challenging target for total synthesis. **Isoapoptolidin** is a structural isomer of apoptolidin, characterized by a ring-expanded macrolactone. While it shares the same molecular target, the mitochondrial F0F1-ATPase, it exhibits approximately 10-fold lower inhibitory activity.^[2] Understanding the synthesis and biological activity of **isoapoptolidin** is crucial for developing a comprehensive structure-activity relationship (SAR) for this class of compounds. This protocol outlines the synthetic route to apoptolidin and its subsequent conversion to **isoapoptolidin**.

Retrosynthetic Strategy

The total synthesis of apoptolidin, and by extension **isoapoptolidin**, is based on a convergent strategy. The molecule is disconnected into several key fragments that are synthesized independently and then coupled in the later stages. The final steps involve macrolactonization, glycosylation, and deprotection. The isomerization to **isoapoptolidin** is a post-synthetic transformation.



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Caption: Retrosynthetic analysis of **isoapoptolidin**.

Experimental Protocols

Part 1: Total Synthesis of Apoptolidin

The total synthesis of apoptolidin is a complex, multi-step process. The following sections outline the key transformations involved in the assembly of the apoptolidin macrocycle, based on the work of Nicolaou and coworkers. For detailed experimental procedures and characterization of all intermediates, it is essential to consult the original publications.[3][4][5]

1. Synthesis of Key Fragments:

The synthesis begins with the preparation of several key building blocks. These fragments are synthesized in enantiomerically pure form through various asymmetric reactions.

- **Vinyl Stannane Fragment:** This fragment constitutes the western hemisphere of the macrolide.

- **Vinyl Iodide Fragment:** This fragment forms the eastern hemisphere and is constructed from smaller sub-fragments.

2. Fragment Coupling Reactions:

- **Dithiane Coupling:** A dithiane-containing fragment is coupled with an aldehyde to form a key C-C bond in the northern chain of the molecule.
- **Horner-Wadsworth-Emmons (HWE) Coupling:** In a second-generation synthesis, an HWE reaction was utilized for the efficient coupling of two major fragments.
- **Stille Coupling:** The vinyl iodide and vinyl stannane fragments are coupled using a palladium catalyst to assemble the carbon skeleton of the aglycone.

3. Macrolactonization:

- **Yamaguchi Macrolactonization:** The seco-acid precursor is subjected to Yamaguchi macrolactonization to form the 20-membered lactone ring. This is a critical ring-closing step.

Table 1: Key Reactions in Apoptolidin Synthesis

| Step | Reaction Type | Key Reagents | Purpose |
|---------------------|------------------------------|--|--|
| Fragment Assembly | Dithiane Coupling | n-Butyllithium | Formation of a key C-C bond |
| Fragment Assembly | Horner-Wadsworth-Emmons | NaH, Phosphonate | Efficient fragment coupling |
| Macrocycle Assembly | Stille Coupling | Pd(PPh ₃) ₄ , CuI | Coupling of major fragments |
| Ring Closure | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Formation of the 20-membered macrolide |
| Sugar Installation | Glycosidation | Glycosyl donors, TMSOTf | Attachment of carbohydrate units |

4. Glycosylation and Final Deprotection:

Following the formation of the macrolactone, the sugar moieties are introduced through stereoselective glycosylation reactions. The final step involves the removal of all protecting groups to yield apoptolidin.

Part 2: Isomerization of Apoptolidin to Isoapoptolidin

The conversion of apoptolidin to its ring-expanded isomer, **isoapoptolidin**, can be achieved under basic or aqueous conditions.

Protocol 1: Base-Mediated Isomerization[6]

- **Dissolution:** Dissolve apoptolidin in methanol.
- **Base Addition:** Add triethylamine to the methanolic solution.
- **Equilibration:** Stir the reaction mixture at room temperature. The reaction will proceed to a 1.4:1 equilibrium mixture of **isoapoptolidin** and apoptolidin.
- **Monitoring:** The progress of the isomerization can be monitored by High-Performance Liquid Chromatography (HPLC).
- **Purification:** Isolate **isoapoptolidin** from the equilibrium mixture using preparative HPLC.

Protocol 2: Aqueous Isomerization[7]

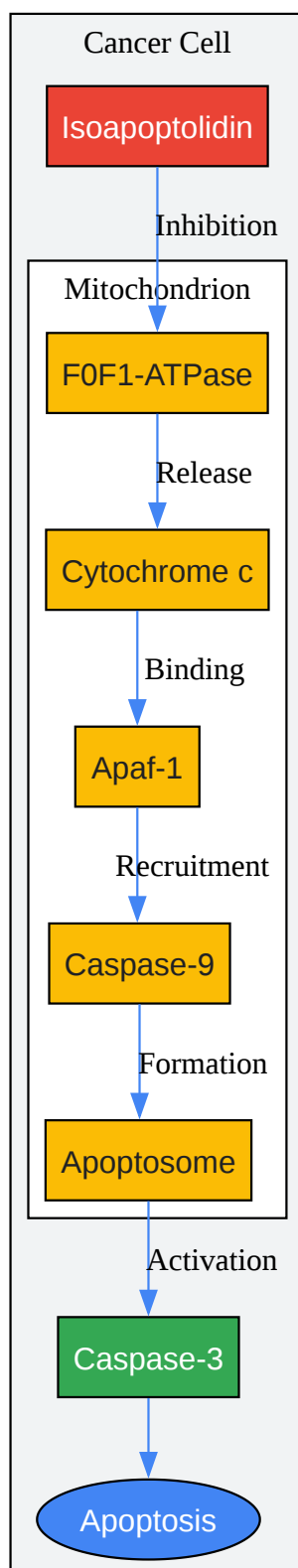
- **Dissolution:** Prepare a dilute aqueous solution of apoptolidin.
- **Equilibration:** Allow the solution to stand at room temperature. The equilibrium between apoptolidin and **isoapoptolidin** will be established over time.
- **Purification:** Isolate **isoapoptolidin** from the mixture using preparative HPLC.

Table 2: Quantitative Data for Apoptolidin and **Isoapoptolidin** Activity

| Compound | Target | IC ₅₀ (vs. H292 cells) | F0F1-ATPase Inhibition | Reference |
|----------------|-------------|-----------------------------------|------------------------|-----------|
| Apoptolidin | F0F1-ATPase | ~10 nM | Potent | [7] |
| Isoapoptolidin | F0F1-ATPase | >100 nM | ~10-fold less potent | [2] |

Biological Mechanism of Action

Both apoptolidin and **isoapoptolidin** exert their biological effects by inhibiting the mitochondrial F0F1-ATPase (ATP synthase).[2][8] This enzyme is crucial for the production of ATP, the primary energy currency of the cell. Inhibition of F0F1-ATPase leads to a depletion of cellular ATP levels, triggering the intrinsic pathway of apoptosis.



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